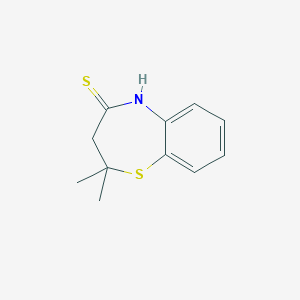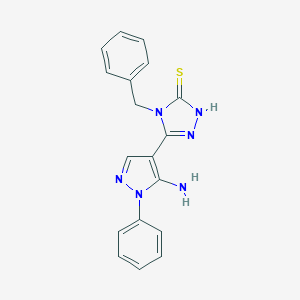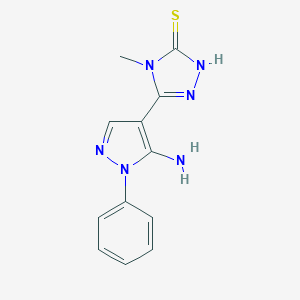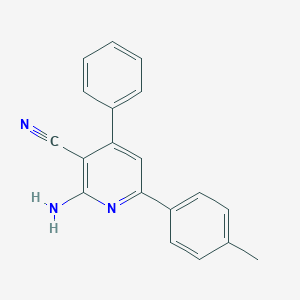
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as DMBT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBT is a benzothiazepine derivative that has shown promise as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease. In
Applications De Recherche Scientifique
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. Studies have shown that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione can induce apoptosis (cell death) in cancer cells, and inhibit tumor growth in animal models. 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been shown to have neuroprotective effects, and may be a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may act as an antioxidant and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to induce apoptosis and inhibit cell proliferation. In animal models, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to inhibit tumor growth and reduce tumor volume. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have neuroprotective effects and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that it has shown promise as a potential therapeutic agent for cancer and neurodegenerative disorders. Another advantage is that the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. However, one limitation of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative disorders. Another area of research is to explore the potential of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione as a drug delivery system, as it has been shown to have good bioavailability and can cross the blood-brain barrier. Additionally, research could focus on optimizing the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione to improve yields and reduce costs.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2-aminothiophenol with 2,2-dimethyl-3-bromoacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to yield 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione.
Propriétés
Formule moléculaire |
C11H13NS2 |
|---|---|
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3,5-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
Clé InChI |
GXHAWMRBLUPWIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
SMILES canonique |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)



![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
